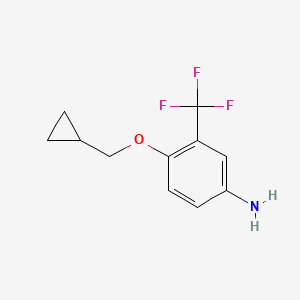

4-(Cyclopropylmethoxy)-3-(trifluoromethyl)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(cyclopropylmethoxy)-3-(trifluoromethyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F3NO/c12-11(13,14)9-5-8(15)3-4-10(9)16-6-7-1-2-7/h3-5,7H,1-2,6,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COSXYLHJEYSSMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=C(C=C(C=C2)N)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Cyclopropylmethoxy 3 Trifluoromethyl Aniline

Foundational Synthetic Routes and Strategies

Multistep Synthetic Pathways from Precursors

A common and chemically sound strategy for synthesizing 4-(Cyclopropylmethoxy)-3-(trifluoromethyl)aniline begins with a precursor that already contains the nitro and trifluoromethyl groups in the correct orientation. A suitable starting material is 4-hydroxy-3-(trifluoromethyl)nitrobenzene. This precursor sets the stage for the introduction of the ether linkage, followed by the conversion of the nitro group to the essential aniline (B41778) functionality.

The general synthetic scheme can be outlined in two primary stages:

Etherification: The phenolic hydroxyl group of the precursor is converted to the cyclopropylmethoxy ether.

Reduction: The nitro group is reduced to an amino group to yield the final aniline product.

This pathway is advantageous as it utilizes robust and well-documented chemical transformations, allowing for controlled and regioselective synthesis.

Introduction of the Cyclopropylmethoxy Group

The introduction of the cyclopropylmethoxy group is typically accomplished via a Williamson ether synthesis. This nucleophilic substitution reaction involves the deprotonation of the hydroxyl group on the aromatic precursor, followed by reaction with a cyclopropylmethyl halide.

A plausible reaction involves treating 4-hydroxy-3-(trifluoromethyl)nitrobenzene with cyclopropylmethyl bromide in the presence of a suitable base, such as potassium carbonate (K₂CO₃), in a polar aprotic solvent like dimethylformamide (DMF) . The base deprotonates the phenol (B47542) to form a more nucleophilic phenoxide ion, which then attacks the electrophilic carbon of cyclopropylmethyl bromide, displacing the bromide and forming the desired ether linkage.

Table 1: Representative Conditions for Williamson Ether Synthesis

| Parameter | Condition | Purpose |

|---|---|---|

| Starting Material | 4-hydroxy-3-(trifluoromethyl)nitrobenzene | Provides the aromatic core with -OH for etherification. |

| Alkylating Agent | Cyclopropylmethyl bromide | Source of the cyclopropylmethoxy group. |

| Base | Potassium Carbonate (K₂CO₃) | Deprotonates the phenolic hydroxyl group. |

| Solvent | Dimethylformamide (DMF) | Facilitates the reaction by solvating the ions. |

Introduction of the Trifluoromethyl Moiety

The trifluoromethyl (-CF₃) group is a critical component of the target molecule and is typically incorporated within the initial precursor rather than being added later in the synthesis. The synthesis of trifluoromethyl-substituted aromatics is a well-established field in industrial chemistry. google.com

One of the foundational methods for producing trifluoromethyl-aromatics involves starting with a corresponding benzotrichloride (B165768) derivative. google.com This process generally includes:

Nitration: The starting benzotrichloride is nitrated using a mixture of nitric acid and sulfuric acid to introduce a nitro group. google.com

Fluorination: The trichloromethyl (-CCl₃) group is then converted into a trifluoromethyl (-CF₃) group by reacting it with anhydrous hydrofluoric acid (HF) under pressure. google.com

More modern methods for trifluoromethylation have also been developed, including the use of hypervalent iodine reagents (e.g., Togni's reagent) or transition-metal-catalyzed reactions that can directly install a -CF₃ group onto an aromatic ring. nih.govresearchgate.net These newer methods can offer milder reaction conditions and improved functional group tolerance. researchgate.net

Formation of the Aniline Linkage

The final and crucial step in the proposed synthetic pathway is the formation of the aniline group. This is most commonly achieved through the reduction of the nitro group on the intermediate, 4-(cyclopropylmethoxy)-3-(trifluoromethyl)nitrobenzene. This transformation is a cornerstone of aromatic chemistry, with several reliable methods available.

A widely used method is catalytic hydrogenation. This involves reacting the nitro-intermediate with hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or rhodium on carbon (Rh/C), in a solvent like ethanol (B145695) or ethyl acetate (B1210297). nih.gov This method is often clean and high-yielding.

Alternatively, chemical reduction using metals in acidic conditions, such as iron (Fe) in acetic acid or tin(II) chloride (SnCl₂) in hydrochloric acid, can also be employed to effectively reduce the nitro group to an amine. google.com

Table 2: Common Methods for Nitro Group Reduction

| Method | Reagents | Typical Conditions | Advantages |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C (or PtO₂, Raney Ni) | Room temperature, 1-4 atm H₂, Alcoholic solvent | Clean reaction, high yields, simple workup. |

| Metal/Acid Reduction | Fe/HCl, SnCl₂/HCl | Elevated temperature | Cost-effective, tolerant of some functional groups. |

Optimization and Refinement of Reaction Conditions

Optimizing the reaction conditions for each step is critical to maximize the yield and purity of this compound while minimizing side reactions. Key parameters for optimization include the choice of catalyst, solvent, temperature, and reaction time.

Catalytic Systems in Synthesis

Catalysts play a pivotal role, particularly in the reduction of the nitro group to form the aniline. The efficiency of this step is highly dependent on the chosen catalytic system.

Palladium-based Catalysts: Palladium on carbon (Pd/C) is a highly effective and commonly used catalyst for the hydrogenation of aromatic nitro compounds. The catalyst loading (typically 5-10% Pd by weight) and reaction pressure can be adjusted to optimize the reaction rate and selectivity.

Rhodium-based Catalysts: In some cases, rhodium on carbon (5% Rh/C) has been used for the reduction of nitro groups to form hydroxylamines, which can then be further processed. nih.gov

Nickel-based Catalysts: Raney nickel is another effective hydrogenation catalyst, although it sometimes requires higher temperatures and pressures compared to palladium.

For other potential synthetic steps, such as cross-coupling reactions to form the C-N or C-O bonds, different catalytic systems would be employed. For instance, copper-catalyzed amination reactions are a known method for forming aniline derivatives. researchgate.net Similarly, nickel-catalyzed reactions have been developed for the direct C-H trifluoromethylation of anilines, offering an alternative synthetic strategy. researchgate.net The selection of the catalytic system is therefore tailored to the specific transformation being performed.

Solvent Selection and Temperature Control

The choice of solvent and the regulation of temperature are critical parameters in the synthesis of this compound, directly impacting reaction rate, yield, and purity.

Solvent Selection: For the Williamson ether synthesis, polar aprotic solvents are generally preferred as they can dissolve the reactants and effectively solvate the cation of the base, thereby increasing the nucleophilicity of the phenoxide ion. Commonly employed solvents for similar etherification reactions include:

Dimethylformamide (DMF): Often a solvent of choice due to its high polarity and ability to facilitate S(_N)2 reactions.

Acetonitrile (B52724) (MeCN): Another suitable polar aprotic solvent.

Dichloromethane (DCM): As demonstrated in the synthesis of 4-methoxy-3-(trifluoromethyl)aniline (B1361164), DCM can be an effective solvent, particularly when using a strong base like sodium hydride. acs.orgnih.gov

The selection of the solvent can also be influenced by the choice of base and the desired reaction temperature.

Temperature Control: Temperature plays a crucial role in controlling the reaction kinetics and minimizing side reactions.

Initial Cooling: In reactions involving highly reactive bases like sodium hydride, the initial addition of the phenol is often carried out at a reduced temperature, such as in an ice bath (0 °C), to control the exothermic deprotonation step. acs.orgnih.gov

Reaction Temperature: The subsequent etherification step may be conducted at room temperature or with gentle heating to promote the reaction. For instance, in the synthesis of 4-methoxy-3-(trifluoromethyl)aniline, the reaction mixture was stirred at room temperature for an extended period. acs.orgnih.gov Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) is essential to determine the optimal reaction time and temperature. For other aniline syntheses, temperatures can range from room temperature to elevated temperatures of 80-90 °C, depending on the specific reagents and catalysts used. nih.gov

The following table summarizes the potential solvent and temperature conditions for the synthesis of this compound based on analogous reactions.

| Solvent | Base | Initial Temperature | Reaction Temperature |

| Dichloromethane (DCM) | Sodium Hydride (NaH) | 0 °C | Room Temperature |

| Dimethylformamide (DMF) | Potassium Carbonate (K₂CO₃) | Room Temperature | Room Temperature to gentle heating |

| Acetonitrile (MeCN) | Cesium Carbonate (Cs₂CO₃) | Room Temperature | Room Temperature to gentle heating |

Yield Enhancement and Purity Considerations

Maximizing the yield and ensuring the high purity of this compound are paramount for its utility as a chemical intermediate.

Yield Enhancement: Several factors can be optimized to improve the reaction yield:

Choice of Base: The selection of an appropriate base is critical for the complete deprotonation of the phenolic hydroxyl group without causing unwanted side reactions. Strong bases like sodium hydride are effective, as are milder bases such as potassium carbonate or cesium carbonate, particularly in polar aprotic solvents.

Stoichiometry of Reactants: Using a slight excess of the cyclopropylmethyl halide can help to drive the reaction to completion. However, a large excess should be avoided to minimize the potential for N-alkylation of the aniline.

Reaction Time: Adequate reaction time is necessary to ensure complete conversion of the starting material. As seen in a related synthesis, reaction times can be as long as 48 hours. acs.orgnih.gov

Purity Considerations and Purification Methods: The primary impurity of concern in this synthesis is the potential for N-alkylation of the aniline nitrogen, leading to the formation of a secondary amine. To minimize this, the reaction conditions, particularly the choice of base and the stoichiometry of the alkylating agent, must be carefully controlled.

Following the reaction, the crude product is typically subjected to a work-up procedure to remove unreacted reagents and byproducts. This often involves:

Quenching: Careful addition of water or a mild acid to neutralize any remaining base.

Extraction: Partitioning the product into an organic solvent.

Washing: Washing the organic layer with water and brine to remove water-soluble impurities.

Drying and Concentration: Drying the organic layer over an anhydrous salt (e.g., sodium sulfate) and removing the solvent under reduced pressure.

Final purification of this compound is typically achieved through:

Column Chromatography: A highly effective method for separating the desired product from any N-alkylated byproducts and other impurities.

Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an excellent method for achieving high purity.

The purity of the final product can be assessed using various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

| Factor | Consideration for Yield Enhancement | Consideration for Purity |

| Base | Use of a strong, non-nucleophilic base (e.g., NaH) or an appropriate carbonate base (e.g., K₂CO₃, Cs₂CO₃) to ensure complete phenoxide formation. | Avoidance of bases that could promote side reactions. |

| Reactant Ratio | A slight excess of cyclopropylmethyl bromide can drive the reaction forward. | A large excess of the alkylating agent may lead to N-alkylation. |

| Reaction Time | Sufficient time to allow for complete conversion of the starting phenol. | Prolonged reaction times at elevated temperatures could lead to decomposition or byproduct formation. |

| Purification | Effective removal of byproducts through extraction, chromatography, and/or recrystallization. | Separation of the desired O-alkylated product from any N-alkylated impurities. |

Advanced Synthetic Techniques Applicable to this compound

While the Williamson ether synthesis represents a standard approach, advanced synthetic methodologies could offer improvements in efficiency and atom economy.

One-Pot Synthesis Approaches

One-pot syntheses, where multiple reaction steps are carried out in the same reaction vessel without isolation of intermediates, can offer significant advantages in terms of time, resources, and waste reduction. While a specific one-pot synthesis for this compound has not been detailed in the provided search results, general strategies for the one-pot conversion of phenols to anilines have been developed. acs.orgrsc.orgnih.govresearchgate.netescholarship.org

One such approach involves a tandem dearomatization/condensation/rearomatization process. escholarship.org Another strategy utilizes a Smiles rearrangement. acs.orgnih.govresearchgate.net These methods, however, are typically for the conversion of the phenolic hydroxyl group directly to an amino group, which is not the transformation required for the synthesis of the target molecule from 4-amino-2-(trifluoromethyl)phenol (B189850).

A more relevant, albeit not strictly one-pot for the entire molecule, would be a procedure that combines the etherification and a subsequent reaction in a single pot. Given the structure of the target molecule, a one-pot approach starting from a different precursor, such as a suitably substituted nitrobenzene (B124822), could be envisioned. For example, a process involving the etherification of a nitrophenol followed by in-situ reduction of the nitro group to an aniline would constitute a one-pot synthesis.

Stereoselective Synthesis Considerations (if applicable)

For the specific molecule this compound, there are no chiral centers, and therefore, no stereoisomers (enantiomers or diastereomers) to consider. The cyclopropyl (B3062369) group and the methoxy (B1213986) group are achiral, and the aniline ring is planar.

However, if the synthesis were to be adapted to include chiral moieties, for instance, if the cyclopropyl group were substituted in a way that creates a chiral center, then stereoselective synthesis would become a critical consideration. In such hypothetical scenarios, the use of chiral catalysts or reagents would be necessary to control the stereochemical outcome of the reaction.

Chemical Reactivity and Mechanistic Transformations of 4 Cyclopropylmethoxy 3 Trifluoromethyl Aniline

Reactivity Profile of the Aniline (B41778) Functional Group

The aniline functional group, characterized by the amino (-NH₂) group attached to a benzene (B151609) ring, is a primary determinant of the molecule's reactivity. Its behavior is significantly modulated by the electronic effects of the other ring substituents.

The lone pair of electrons on the nitrogen atom of the aniline group imparts nucleophilic character to the molecule. However, this nucleophilicity is attenuated by the strong inductive and resonance electron-withdrawing effects of the adjacent trifluoromethyl (-CF₃) group. Conversely, the cyclopropylmethoxy group at the para position exerts a mild electron-donating effect, which partially counteracts the deactivation by the -CF₃ group. This electronic balance makes the aniline nitrogen a moderately reactive nucleophile.

The nitrogen atom of 4-(Cyclopropylmethoxy)-3-(trifluoromethyl)aniline serves as a key site for synthetic modification. Derivatization reactions are commonly employed to introduce new functional groups, alter the molecule's physical properties, or prepare intermediates for more complex syntheses. Common derivatization strategies for anilines are applicable to this compound, including acylation, sulfonylation, and alkylation. jfda-online.com Fluorinated anhydrides are often used to convert amines into their fluoroacyl derivatives, which can enhance volatility for analytical purposes. jfda-online.com

| Derivatization Reaction | Typical Reagents | Product Type | General Mechanistic Pathway |

| Acylation | Acyl chlorides (e.g., Acetyl chloride), Anhydrides (e.g., Acetic anhydride) | Amide | Nucleophilic Acyl Substitution |

| Sulfonylation | Sulfonyl chlorides (e.g., Tosyl chloride, Mesyl chloride) | Sulfonamide | Nucleophilic Acyl Substitution |

| Alkylation | Alkyl halides (e.g., Methyl iodide) | Secondary/Tertiary Amine | Nucleophilic Aliphatic Substitution (Sₙ2) |

| Reductive Amination | Aldehydes/Ketones, Reducing agent (e.g., NaBH₃CN) | Secondary/Tertiary Amine | Imine formation followed by reduction |

| N-Trifluoromethylation | Trifluoromethylating agents (e.g., CF₃SO₂Na) | N-Trifluoromethyl Amine | Radical-based mechanisms rsc.org |

This table presents common derivatization reactions expected for the aniline functional group based on general chemical principles.

Transformations Involving the Cyclopropylmethoxy Moiety

The cyclopropylmethoxy group introduces unique reactivity pathways related to both the ether linkage and the strained three-membered ring.

Aryl alkyl ethers are generally characterized by their high chemical stability, making them resistant to many reagents. wikipedia.org The carbon-oxygen bond of the ether in this compound is robust under neutral, basic, and weakly acidic conditions. However, this ether linkage can be cleaved under forcing acidic conditions. libretexts.orgmasterorganicchemistry.com

The most common method for ether cleavage involves treatment with strong acids, particularly hydrogen halides like hydrobromic acid (HBr) or hydroiodic acid (HI). masterorganicchemistry.comlibretexts.org The reaction mechanism typically begins with the protonation of the ether oxygen, converting the alkoxy group into a good leaving group (an alcohol). masterorganicchemistry.com Subsequently, the halide anion acts as a nucleophile, attacking the electrophilic carbon of the cyclopropylmethyl group in an Sₙ2 reaction. This process would yield 4-amino-2-(trifluoromethyl)phenol (B189850) and cyclopropylmethyl halide as the primary products. Due to the stability of the sp²-hybridized carbon-oxygen bond of the aryl group, cleavage exclusively occurs at the alkyl C-O bond. libretexts.org

Potential Ether Cleavage Reaction

Reaction depicting the expected products from the acidic cleavage of the ether linkage.

The cyclopropane (B1198618) ring is characterized by significant ring strain (approximately 27 kcal/mol), which makes it susceptible to ring-opening reactions under specific conditions. The presence of an adjacent aryl group can facilitate these transformations by stabilizing reactive intermediates, such as radicals or carbocations, that may form during the cleavage of a C-C bond within the ring.

Ring-opening of aryl-substituted cyclopropanes can be initiated by various methods, including treatment with electrophiles, transition metal catalysts, or under oxidative conditions. rsc.org For example, in the presence of a strong acid, the cyclopropane ring can be protonated, leading to a carbocationic intermediate that can be trapped by a nucleophile, resulting in a 1,3-difunctionalized propane (B168953) derivative. Palladium-catalyzed reactions have also been shown to efficiently promote the ring-opening of aryl cyclopropyl (B3062369) ketones to form α,β-unsaturated ketones. rsc.org While the cyclopropyl group in this compound is insulated from the ring by a methylene (B1212753) group, its proximity may still allow for intramolecular reactions or rearrangements under harsh conditions, although such transformations would be less facile than in directly-conjugated systems.

Influence of the Trifluoromethyl Group on Aromatic Reactivity

The trifluoromethyl (-CF₃) group is a powerful deactivating group due to its strong electron-withdrawing inductive (-I) and hyperconjugative effects. Its presence on the aromatic ring has a profound impact on the molecule's reactivity, particularly in electrophilic aromatic substitution (SₑAr) reactions.

The -CF₃ group significantly reduces the electron density of the benzene ring, making it less susceptible to attack by electrophiles compared to unsubstituted aniline. Furthermore, it acts as a meta-director for incoming electrophiles. In the case of this compound, the directing effects for a potential SₑAr are complex due to the presence of two strong ortho-, para-directing groups (the -NH₂ and -OCH₂-cyclopropyl groups) and one meta-directing group (the -CF₃ group).

| Position | Influence from -NH₂ (at C1) | Influence from -OCH₂-cPr (at C4) | Influence from -CF₃ (at C3) | Overall Predicted Reactivity |

| C2 | Ortho (Activating) | Ortho (Activating) | Ortho (Deactivating) | Highly Favored (Strongly activated, but sterically hindered) |

| C5 | Para (Activating) | Ortho (Activating) | Meta (Deactivating) | Favored (Strongly activated by both donating groups) |

| C6 | Ortho (Activating) | Meta (Neutral) | Para (Deactivating) | Disfavored (Activated by -NH₂, but less so than C2/C5) |

This table provides a qualitative prediction of the regioselectivity for electrophilic aromatic substitution.

Given the powerful activating nature of the amino and alkoxy groups, electrophilic substitution is most likely to occur at position 2 or 5. Position 5 is electronically activated by both the amino (para) and alkoxy (ortho) groups and is meta to the deactivating -CF₃ group, making it a highly probable site of reaction. Position 2 is also strongly activated, but may experience some steric hindrance from the adjacent -CF₃ and -NH₂ groups.

Electron-Withdrawing Effects on the Aromatic Ring

Conversely, the cyclopropylmethoxy group at the 4-position behaves as an electron-donating group. The oxygen atom donates electron density to the ring via resonance (a π-donating effect), which preferentially increases the electron density at the ortho and para positions relative to the ether linkage. However, the amino group (-NH2) is a more powerful activating group and its directing influence is also significant.

The net result of this "push-pull" arrangement is a highly polarized aromatic system. While the trifluoromethyl group deactivates the ring towards electrophilic attack, the powerful ortho,para-directing influence of the amino group, reinforced by the alkoxy group, dictates the regioselectivity of such reactions. Electrophilic attack would be expected to occur at the positions ortho to the amine (positions 2 and 6), with the 2-position being sterically hindered by the adjacent trifluoromethyl group.

| Substituent | Position | Electronic Effect | Influence on Aromatic Ring |

| Amino (-NH2) | 1 | Strong π-donation, moderate σ-withdrawal | Strong activation, ortho, para-directing |

| Trifluoromethyl (-CF3) | 3 | Strong σ-withdrawal | Strong deactivation, meta-directing |

| Cyclopropylmethoxy (-OCH2-c-Pr) | 4 | Moderate π-donation, moderate σ-withdrawal | Moderate activation, ortho, para-directing |

Specific Reactions Involving the Trifluoromethyl Group

The trifluoromethyl group is renowned for its high thermal and chemical stability. beilstein-journals.org However, it is not completely inert and can participate in specific transformations under forcing conditions or through radical pathways.

One notable reaction is reductive defluorination. While the C-F bond is exceptionally strong, selective activation can be achieved. For instance, photoredox catalysis or the use of strong reducing agents can generate a radical anion of the trifluoromethylarene. nih.gov This intermediate can then eliminate a fluoride (B91410) ion to form a difluorobenzyl radical. This radical can be trapped by a hydrogen atom source to yield the corresponding difluoromethyl derivative, Ar-CF2H. nih.gov This transformation converts the lipophilic, electron-withdrawing -CF3 group into a difluoromethyl group, which is a lipophilic hydrogen bond donor. nih.gov

While less common for electron-rich anilines, under harsh acidic or basic conditions, the trifluoromethyl group can undergo hydrolysis to a carboxylic acid group (-COOH). This reaction typically requires high temperatures and pressures and is facilitated by strong electron-withdrawing groups on the ring, which is not the case for the title compound due to the activating amino and alkoxy groups. Reactions with certain nucleophiles have also been reported for aromatic trifluoromethyl compounds, though these often require specific activation of the aromatic ring. acs.org

Redox Chemistry of this compound

The redox chemistry of this molecule is centered on the aniline moiety, which is susceptible to oxidation, and the trifluoromethyl group, which can undergo reductive transformations.

Oxidative Pathways Leading to Quinone Derivatives

The oxidation of anilines can lead to a variety of products, including azoxybenzenes, nitrobenzenes, and polymers (polyaniline). acs.orgresearchgate.net For 4-alkoxy anilines, a common oxidative pathway involves the formation of quinone or quinone imine structures. The oxidation of 3-methoxy-4-tert-butylaniline, a structural analogue, with reagents like potassium ferricyanide (B76249) or silver oxide, has been shown to produce N-aryl-p-quinone imines and related phenazine (B1670421) structures. csu.edu.au

For this compound, oxidation would likely proceed through an initial one-electron transfer from the nitrogen atom to form a radical cation. Subsequent steps can lead to dimerization or further oxidation. Given the substitution pattern, oxidation could potentially lead to the formation of a p-quinone imine derivative. The presence of the trifluoromethyl group may influence the stability and subsequent reactivity of these quinoidal intermediates. Anodic oxidation is another method that has been effectively used for the synthesis of quinone imine acetals from N-protected 4-methoxy anilines. acs.org The specific product distribution is highly dependent on the oxidant used, the reaction conditions (pH, solvent), and the presence of protecting groups on the nitrogen. acs.org

Reductive Conversions

The primary reductive transformation of interest for this compound involves the trifluoromethyl group. As discussed in section 3.3.2, the Ar-CF3 moiety can be selectively reduced to an Ar-CF2H group. nih.gov This is a significant transformation as it alters the electronic properties and hydrogen-bonding capabilities of the substituent. This reaction is often achieved using photoredox catalysis in the presence of a hydrogen atom donor, which allows for the selective cleavage of a single C-F bond. nih.gov The aromatic ring and the aniline functionality are generally stable under these specific reductive conditions. General catalytic hydrogenation, on the other hand, would be more likely to reduce other functional groups if present, but the aniline ring and CF3 group are typically resistant.

Cross-Coupling and Functionalization Reactions

The amino group of this compound is a key handle for functionalization, particularly in modern palladium-catalyzed cross-coupling reactions.

Palladium-Catalyzed Coupling Reactions

The N-H bond of the aniline can participate in palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, to form more complex diaryl- or alkylarylamines. nih.gov This reaction allows for the formation of a bond between the aniline nitrogen and an aryl or vinyl (pseudo)halide.

The reactivity of this compound in these couplings is influenced by its electronic properties. The strong electron-withdrawing trifluoromethyl group decreases the nucleophilicity of the amino group, which can make the coupling more challenging compared to electron-rich anilines. nih.gov Consequently, successful coupling often requires the use of specialized catalyst systems, typically involving bulky, electron-rich phosphine (B1218219) ligands, and carefully chosen bases and reaction conditions to achieve high yields. nih.govnih.gov The choice of ligand is crucial to facilitate both the oxidative addition of the aryl halide to the palladium center and the subsequent reductive elimination to form the C-N bond. nih.gov

| Reaction Type | Coupling Partner | Catalyst/Ligand System (Typical) | Product Type |

| Buchwald-Hartwig Amination | Aryl Bromide (Ar'-Br) | Pd2(dba)3 / BippyPhos | N-Aryl-4-(cyclopropylmethoxy)-3-(trifluoromethyl)aniline |

| Buchwald-Hartwig Amination | Aryl Chloride (Ar'-Cl) | Pd(OAc)2 / Bulky Phosphine Ligand | N-Aryl-4-(cyclopropylmethoxy)-3-(trifluoromethyl)aniline |

| Buchwald-Hartwig Amination | Alkyl Bromide (R-Br) | Pd Catalyst / Josiphos Ligand | N-Alkyl-4-(cyclopropylmethoxy)-3-(trifluoromethyl)aniline |

Regioselective Functionalization of the Aromatic Ring

The functionalization of the aromatic nucleus of this compound is primarily influenced by the powerful directing effects of the amino and cyclopropylmethoxy groups. In electrophilic aromatic substitution reactions, these electron-donating groups activate the ortho and para positions relative to themselves, making these sites more susceptible to attack by electrophiles. The trifluoromethyl group, being a strong electron-withdrawing group, deactivates the ring and directs incoming electrophiles to the meta position relative to itself.

Considering the positions on the benzene ring of this compound (where C1 is bonded to the amino group), the directing effects of the substituents can be summarized as follows:

Amino group (-NH₂ at C1): Strongly activating and ortho-, para-directing (to C2, C4, and C6).

Trifluoromethyl group (-CF₃ at C3): Deactivating and meta-directing (to C1 and C5).

Cyclopropylmethoxy group (-OCH₂-c-Pr at C4): Activating and ortho-, para-directing (to C3 and C5).

The positions C2, C5, and C6 are the most likely sites for electrophilic attack. The C2 and C6 positions are ortho to the strongly activating amino group, while the C5 position is ortho to the activating cyclopropylmethoxy group and meta to the deactivating trifluoromethyl group. The position para to the amino group (C4) is already substituted.

Due to the potent activating nature of the amino group, direct electrophilic substitution on the unprotected aniline can be challenging to control, often leading to polysubstitution and oxidation. Therefore, protection of the amino group, for instance by acetylation to form the corresponding acetanilide, is a common strategy to moderate its reactivity and achieve selective monosubstitution.

Electrophilic Aromatic Substitution

While specific studies on the regioselective functionalization of this compound are not extensively documented in publicly available literature, predictions can be made based on the known behavior of similarly substituted anilines.

For instance, in the case of halogenation, such as bromination, the positions ortho to the amino group (C2 and C6) are highly activated. However, steric hindrance from the adjacent trifluoromethyl group at C3 may disfavor substitution at the C2 position. Therefore, substitution at the C6 position is a likely outcome. Similarly, the C5 position, being activated by the cyclopropylmethoxy group and not significantly hindered, is also a potential site for halogenation.

A study on the bromination of N,N-dimethyl-3-(trifluoromethyl)aniline using 2,4,4,6-tetrabromo-2,5-cyclohexadien-1-one resulted in the formation of 4-bromo-N,N-dimethyl-3-(trifluoromethyl)aniline, indicating that the directing effect of the amino group can overcome the meta-directing effect of the trifluoromethyl group to favor para-substitution. In the case of this compound, where the para position is blocked, electrophilic attack would be redirected to the available ortho and meta positions relative to the directing groups.

| Reaction Type | Predicted Major Product(s) | Rationale |

| Halogenation | 6-Halo-4-(cyclopropylmethoxy)-3-(trifluoromethyl)aniline and/or 5-Halo-4-(cyclopropylmethoxy)-3-(trifluoromethyl)aniline | The amino group strongly activates the ortho positions (C2 and C6). The C6 position is sterically more accessible than C2. The cyclopropylmethoxy group activates the C5 position. |

| Nitration | 2-Nitro-4-(cyclopropylmethoxy)-3-(trifluoromethyl)aniline and/or 6-Nitro-4-(cyclopropylmethoxy)-3-(trifluoromethyl)aniline (after protection of the amino group) | With the amino group protected as an acetamido group, nitration is expected to occur at the positions ortho to the directing acetamido group. |

Metal-Catalyzed Cross-Coupling Reactions

Synthesis and Exploration of Derivatives and Structural Analogs of 4 Cyclopropylmethoxy 3 Trifluoromethyl Aniline

Rationale for Chemical Modification and Scaffold Diversification

The primary motivation for modifying the 4-(cyclopropylmethoxy)-3-(trifluoromethyl)aniline scaffold lies in its potential as a core structure for the development of novel therapeutic agents, particularly in the realm of kinase inhibitors and other targeted therapies. The trifluoromethyl group, with its strong electron-withdrawing nature, can significantly influence the pKa of the aniline (B41778) nitrogen, which in turn affects its interaction with biological targets. Furthermore, the lipophilicity conferred by the trifluoromethyl group can enhance membrane permeability and oral bioavailability.

N-Substituted Derivatives of this compound

The aniline nitrogen of this compound is a key site for chemical modification, allowing for the introduction of a wide range of substituents through N-acylation and N-alkylation reactions. These modifications are crucial for exploring the chemical space around the core scaffold and for developing derivatives with desired biological activities.

N-acylation of the aniline can be achieved using various acylating agents, such as acid chlorides or anhydrides, typically in the presence of a base like pyridine (B92270) or triethylamine. This reaction introduces an amide functionality, which can act as a hydrogen bond donor or acceptor, potentially enhancing the binding affinity of the molecule to its biological target.

N-alkylation introduces alkyl or substituted alkyl groups to the aniline nitrogen. This can be accomplished through reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium borohydride, or via direct alkylation with alkyl halides. N-alkylation can modulate the basicity of the aniline nitrogen and introduce steric bulk, which can influence selectivity and pharmacokinetic properties.

| Reaction Type | Reagents and Conditions | Product Type | Potential Advantages |

|---|---|---|---|

| N-Acylation | Acid chloride/anhydride, base (e.g., pyridine), solvent (e.g., CH2Cl2) | N-acyl derivative | Introduction of H-bond donor/acceptor, modulation of electronic properties |

| N-Alkylation | Alkyl halide, base (e.g., K2CO3), solvent (e.g., DMF) | N-alkyl derivative | Increased lipophilicity, altered basicity, steric influence |

| Reductive Amination | Aldehyde/ketone, reducing agent (e.g., NaBH4), solvent (e.g., MeOH) | N-alkyl derivative | Access to a wide variety of substituted alkyl groups |

Aromatic Ring Modifications and Substituent Effects

Modification of the aromatic ring of this compound provides another avenue for scaffold diversification. The introduction of substituents such as halogens, alkyl, and aryl groups can significantly impact the electronic and steric properties of the molecule, leading to changes in biological activity and metabolic stability.

Halogenation of the aromatic ring is a common strategy in medicinal chemistry to enhance binding affinity and modulate pharmacokinetic properties. The introduction of halogen atoms, such as chlorine or bromine, can be achieved through electrophilic aromatic substitution reactions. The position of halogenation is directed by the existing substituents on the ring. For this compound, the positions ortho to the activating amino group are the most likely sites for halogenation.

For instance, bromination can be carried out using reagents like N-bromosuccinimide (NBS) in a suitable solvent such as DMF. googleapis.com Similarly, chlorination can be effected using N-chlorosuccinimide (NCS). The resulting halogenated analogs can exhibit altered electronic distributions and may engage in halogen bonding interactions with their biological targets, potentially leading to increased potency.

The introduction of alkyl or aryl groups onto the aromatic ring can be accomplished through various cross-coupling reactions. For example, a pre-functionalized halogenated derivative of the aniline could be subjected to Suzuki or Stille coupling to introduce an aryl or vinyl group. Friedel-Crafts alkylation could potentially be used to introduce small alkyl groups, though the reaction conditions would need to be carefully controlled to avoid side reactions. libretexts.orglibretexts.org

These modifications can introduce steric bulk, which may enhance selectivity, and can also serve as points for further functionalization. The introduction of additional aromatic rings can lead to compounds with extended pi-systems, which may be beneficial for certain biological targets.

Cyclopropylmethoxy Chain Variations

Alterations to the cyclopropylmethoxy side chain offer further opportunities for scaffold diversification. Modifications such as homologation and the synthesis of isomeric ether derivatives can impact the molecule's conformation and its interaction with the target protein.

Homologation of the cyclopropylmethoxy chain, for instance, to a cyclopropylethoxy group, can be achieved by utilizing the corresponding longer-chain alkylating agent in the synthesis of the ether linkage. This extension of the linker can alter the positioning of the cyclopropyl (B3062369) group relative to the aniline core, which may be advantageous for optimizing interactions within a binding pocket.

Trifluoromethyl Group Analogs and Isosteres

The trifluoromethyl (CF₃) group is a prevalent substituent in pharmacologically active molecules due to its unique electronic properties, metabolic stability, and ability to enhance binding affinity. Replacing the CF₃ group with bioisosteres—substituents or groups with similar physical or chemical properties that produce broadly similar biological properties—is a common strategy in drug design to modulate a compound's activity, selectivity, and pharmacokinetic profile. This section explores the synthesis of analogs of this compound where the CF₃ group is replaced by other functional groups such as nitro (NO₂), methyl (CH₃), ethyl (C₂H₅), and isopropyl (CH(CH₃)₂).

The synthesis of these analogs can be approached by either introducing the cyclopropylmethoxy group onto a pre-functionalized aniline or by modifying the substituent at the 3-position of a 4-(cyclopropylmethoxy)aniline (B1292044) precursor.

Nitro Analog (4-(Cyclopropylmethoxy)-3-nitroaniline):

The synthesis of the nitro analog can be envisioned through a multi-step sequence starting from a commercially available substituted phenol (B47542). A plausible synthetic route is outlined below:

| Step | Reaction | Reagents and Conditions |

| 1 | Nitration | Starting with 4-aminophenol, protection of the amino group as an acetamide (B32628) is necessary to prevent oxidation and direct the nitration to the desired position. The protected compound can then be nitrated using a mixture of nitric acid and sulfuric acid. |

| 2 | Etherification | The resulting 4-acetamido-3-nitrophenol can undergo a Williamson ether synthesis with cyclopropylmethyl bromide in the presence of a base like potassium carbonate to introduce the cyclopropylmethoxy group. |

| 3 | Deprotection | Finally, hydrolysis of the acetamide group under acidic or basic conditions would yield the target compound, 4-(cyclopropylmethoxy)-3-nitroaniline. |

An alternative approach involves the nitration of 4-methoxyaniline, followed by demethylation and subsequent etherification with cyclopropylmethyl bromide. However, controlling the regioselectivity of the nitration can be challenging, potentially leading to a mixture of isomers. patsnap.com

Methyl Analog (4-(Cyclopropylmethoxy)-3-methylaniline):

The synthesis of the methyl analog can be achieved through several routes. One practical approach involves the reduction of the corresponding nitro compound.

| Step | Reaction | Reagents and Conditions |

| 1 | Synthesis of Nitro Precursor | 4-Methoxy-3-methyl-nitrobenzene can be synthesized via nitration of 4-methoxy-3-methylaniline (B90814), which itself can be prepared from 2-methyl-4-nitroanisole (B18480) by reduction. chemicalbook.com |

| 2 | Reduction of Nitro Group | The nitro group of 4-methoxy-3-methyl-nitrobenzene can be reduced to an amino group using various methods, such as catalytic hydrogenation with palladium on carbon (Pd/C) or using reducing agents like iron in acetic acid or stannous chloride. chemicalbook.comyoutube.com |

| 3 | Demethylation and Etherification | The resulting 4-methoxy-3-methylaniline can then be demethylated to the corresponding phenol, followed by a Williamson ether synthesis with cyclopropylmethyl bromide to yield 4-(cyclopropylmethoxy)-3-methylaniline. A similar strategy has been described for the synthesis of the isomeric 3-(cyclopropylmethoxy)-4-methylaniline. nih.gov |

Ethyl and Isopropyl Analogs:

The synthesis of the ethyl and isopropyl analogs would follow similar principles. For the isopropyl analog, a known synthesis of 3-isopropylaniline (B1630885) involves the reduction of 3-isopropylnitrobenzene with iron powder in aqueous ethanol (B145695). prepchem.com A similar strategy could be adapted, starting with an appropriately substituted nitrobenzene (B124822) precursor.

The general synthetic strategy for these alkyl analogs would likely involve:

Alkylation of a suitable phenol: A Friedel-Crafts alkylation or a related reaction on a protected aminophenol could introduce the ethyl or isopropyl group.

Nitration and Reduction: Subsequent nitration and reduction of the nitro group to an amine.

Etherification: Introduction of the cyclopropylmethoxy group via Williamson ether synthesis.

A patent describes the preparation of 3-methyl-4-isopropylaniline via the isopropylation of m-toluidine (B57737) using an isopropylation reagent in the presence of sulfuric acid. google.com This highlights the feasibility of direct alkylation on the aniline ring, which could be another viable synthetic route.

| Analog | Potential Precursor | Key Synthetic Transformations |

| Nitro | 4-Amino-2-nitrophenol | Williamson ether synthesis, deprotection |

| Methyl | 4-Methoxy-3-methylaniline | Demethylation, Williamson ether synthesis |

| Ethyl | 4-Hydroxy-3-ethylaniline | Williamson ether synthesis |

| Isopropyl | 3-Isopropylnitrobenzene | Reduction, functional group interconversion |

Investigations into Chiral Derivatives (if applicable)

The introduction of stereocenters into a molecule can have profound effects on its biological activity and material properties. For this compound, chirality could be introduced at several positions, for instance, by modifying the aniline nitrogen with a chiral substituent or by introducing a stereocenter on a side chain. The direct synthesis of chiral anilines is a significant area of research in organic chemistry. rsc.org

While there is no specific literature on the chiral derivatives of this compound, general and well-established methods for the asymmetric synthesis of chiral amines can be applied. acs.org These methods often fall into several broad categories:

Resolution of Racemates: This classical approach involves the separation of a racemic mixture of the target amine by forming diastereomeric salts with a chiral resolving agent, such as a chiral carboxylic acid. The diastereomers can then be separated by crystallization, followed by liberation of the enantiomerically pure amine.

Chiral Pool Synthesis: This strategy utilizes readily available chiral starting materials from nature, such as amino acids or terpenes, to construct the desired chiral molecule. For example, a chiral building block could be used to introduce a stereocenter adjacent to the aniline ring.

Asymmetric Catalysis: This is a more modern and efficient approach that employs a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product from a prochiral substrate. Key strategies include:

Asymmetric Hydrogenation: The reduction of prochiral imines or enamines using a chiral transition metal catalyst (e.g., based on rhodium, ruthenium, or iridium) with chiral phosphine (B1218219) ligands is a powerful method for producing chiral amines with high enantioselectivity. acs.org

Asymmetric Reductive Amination: This involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent and a chiral catalyst to produce a chiral amine.

Organocatalysis: The use of small organic molecules as chiral catalysts has emerged as a major area in asymmetric synthesis. Chiral phosphoric acids, for instance, have been shown to catalyze the enantioselective synthesis of various nitrogen-containing heterocycles. mdpi.comresearchgate.net

Conceptual Application to this compound:

To synthesize a chiral derivative of this compound, one could envision a synthetic route where a chiral auxiliary is employed. For example, the aniline could be reacted with a chiral aldehyde to form a diastereomeric mixture of imines, which could then be separated and hydrolyzed to yield the chiral amine.

Alternatively, a prochiral precursor, such as a ketone derivative of the aniline, could be subjected to asymmetric reductive amination. The table below summarizes some potential strategies for the synthesis of chiral derivatives.

| Asymmetric Strategy | Description | Potential Application |

| Diastereoselective Crystallization | Formation of diastereomeric salts with a chiral acid (e.g., tartaric acid) followed by fractional crystallization. | Resolution of a racemic derivative of the target aniline. |

| Chiral Auxiliary | Covalent attachment of a chiral auxiliary to the aniline nitrogen, followed by a diastereoselective reaction and subsequent removal of the auxiliary. | Introduction of a stereocenter on a substituent attached to the aniline. |

| Asymmetric Hydrogenation | Catalytic hydrogenation of a prochiral imine derived from a ketone precursor of the target aniline using a chiral metal complex. | Enantioselective synthesis of an alpha-chiral amine derivative. |

| Organocatalytic Cyclization | Enantioselective cyclization reactions catalyzed by a chiral organocatalyst to form a chiral heterocyclic system incorporating the aniline moiety. mdpi.com | Synthesis of complex chiral derivatives with defined stereochemistry. |

The exploration of these synthetic routes to generate trifluoromethyl group analogs and chiral derivatives of this compound is crucial for systematically investigating the structure-activity relationships of this chemical scaffold.

Computational and Theoretical Investigations of 4 Cyclopropylmethoxy 3 Trifluoromethyl Aniline

Quantum Chemical Calculations

Quantum chemical calculations are indispensable tools for predicting the behavior of molecules at the atomic level. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and energy of a molecule, providing foundational data on its geometry, stability, and reactivity.

Density Functional Theory (DFT) and Ab Initio Methods for Geometry Optimization

Density Functional Theory (DFT) and ab initio methods are powerful computational techniques used to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. DFT methods, such as the widely used B3LYP functional, calculate the electronic energy based on the electron density, offering a balance between computational cost and accuracy. researchgate.netresearchgate.net Ab initio methods, while typically more computationally intensive, derive their results from first principles without reliance on empirical data.

For 4-(Cyclopropylmethoxy)-3-(trifluoromethyl)aniline, a geometry optimization would calculate the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule. This process would precisely define the spatial relationship between the aniline (B41778) core, the electron-withdrawing trifluoromethyl group, the bulky cyclopropylmethoxy group, and the amine functional group. Studies on similar substituted anilines confirm that DFT is a reliable method for predicting these structural parameters. researchgate.net

Conformational Analysis and Energy Minima

The structure of this compound is not rigid. The presence of single bonds, particularly in the cyclopropylmethoxy side chain, allows for rotation, leading to various possible spatial arrangements or conformers. Conformational analysis is the systematic study of these different conformers and their corresponding energies to identify the most stable, low-energy states, known as energy minima.

A computational scan of the potential energy surface, by systematically rotating the bonds connecting the oxygen to the cyclopropylmethyl group and the oxygen to the aromatic ring, would reveal the global energy minimum—the most stable conformation of the molecule. This analysis is crucial as the molecule's conformation can significantly influence its reactivity and interaction with other molecules. The steric bulk of the cyclopropyl (B3062369) and trifluoromethyl groups would be expected to play a significant role in determining the preferred orientation of the side chain relative to the aniline ring.

Electronic Structure and Properties

The arrangement of electrons within a molecule governs its chemical behavior. Computational methods provide profound insights into this electronic structure, allowing for the prediction of reactivity, polarity, and intermolecular interactions.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry that explains reactivity based on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. thaiscience.info

A large HOMO-LUMO gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO.

A small HOMO-LUMO gap suggests the molecule is more reactive and polarizable.

For this compound, the electron-donating nature of the amine and alkoxy groups would raise the energy of the HOMO, while the strong electron-withdrawing effect of the trifluoromethyl group would lower the energy of the LUMO. This combined effect would likely result in a relatively small HOMO-LUMO gap, indicating a molecule with significant potential for chemical reactivity. By analyzing the distribution of these orbitals, one could predict that the HOMO is primarily located on the electron-rich aniline ring and the amino group, while the LUMO is concentrated near the electron-deficient trifluoromethyl group.

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| p-Aminoaniline | -4.9973 | -0.3954 | 4.6019 |

| p-Nitroaniline | -6.8001 | -2.9094 | 3.8907 |

| p-Isopropylaniline | -5.4913 | -0.1945 | 5.2968 |

Note: This data is for illustrative purposes to show typical values for substituted anilines and does not represent calculated values for this compound.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a color-coded visualization of the total electrostatic potential on the electron density surface of a molecule. wolfram.com It is an invaluable tool for identifying the electron-rich and electron-poor regions of a molecule, thereby predicting its reactive sites. researchgate.netresearchgate.net The color scheme typically ranges from red (most negative potential, electron-rich, susceptible to electrophilic attack) through green (neutral potential) to blue (most positive potential, electron-deficient, susceptible to nucleophilic attack).

For this compound, the MEP map would be expected to show:

Negative potential (red/yellow) concentrated around the nitrogen atom of the amine group and the oxygen atom of the ether linkage, due to the lone pairs of electrons. These are the primary sites for electrophilic attack.

Positive potential (blue) localized around the hydrogen atoms of the amine group and, most significantly, near the highly electron-withdrawing trifluoromethyl group. This CF₃ region would be the most likely site for nucleophilic attack.

Charge Distribution and Dipole Moments

The vector sum of all these individual bond dipoles gives the net molecular dipole moment. researchgate.net Due to the asymmetrical arrangement of the polar -NH₂, -OC₃H₅, and -CF₃ groups on the benzene (B151609) ring, the molecule is expected to possess a significant net dipole moment, indicating that it is a polar molecule. This polarity influences its solubility, intermolecular forces, and interactions with other polar molecules.

Vibrational Spectroscopy Simulations and Assignments

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups and elucidating the molecular structure of a compound. In the absence of an experimental spectrum for this compound, computational simulations, typically employing Density Functional Theory (DFT), serve as a valuable predictive method. The vibrational modes of this molecule are determined by the collective motions of its atoms, and these are influenced by the electronic environment created by the aniline ring and its substituents: the cyclopropylmethoxy group, the trifluoromethyl group, and the amino group.

Based on studies of similar aniline derivatives, the vibrational spectrum of this compound is expected to exhibit characteristic bands corresponding to its distinct structural components.

Key Predicted Vibrational Modes:

N-H Vibrations: The amino (-NH₂) group will show symmetric and asymmetric stretching vibrations, typically in the high-wavenumber region of 3400-3500 cm⁻¹. The corresponding scissoring, wagging, and twisting modes are expected at lower frequencies.

C-H Vibrations: The aromatic C-H stretching vibrations of the benzene ring are anticipated in the 3000-3100 cm⁻¹ range. The aliphatic C-H stretching modes of the cyclopropyl and methoxy (B1213986) groups will appear slightly lower, generally between 2850 and 3000 cm⁻¹.

CF₃ Vibrations: The trifluoromethyl group is known for its strong, characteristic absorption bands. Asymmetric and symmetric C-F stretching vibrations are expected in the 1100-1350 cm⁻¹ region. Bending and rocking modes of the CF₃ group will be found at lower wavenumbers.

C-O and C-N Vibrations: The stretching vibrations of the C-O bond in the ether linkage and the C-N bond of the amino group are expected in the 1200-1300 cm⁻¹ range.

Cyclopropyl Ring Vibrations: The cyclopropyl ring will have characteristic ring breathing and deformation modes, though these may be coupled with other vibrations in the molecule.

Aromatic Ring Vibrations: The C=C stretching vibrations within the benzene ring typically appear in the 1400-1600 cm⁻¹ region.

The table below provides a hypothetical assignment of the major vibrational modes for this compound, based on data from analogous compounds.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Description |

| N-H Asymmetric Stretch | 3450 - 3500 | Asymmetric stretching of the amino group |

| N-H Symmetric Stretch | 3350 - 3400 | Symmetric stretching of the amino group |

| Aromatic C-H Stretch | 3000 - 3100 | Stretching of C-H bonds on the benzene ring |

| Aliphatic C-H Stretch | 2850 - 3000 | Stretching of C-H bonds in the cyclopropyl and methoxy groups |

| C=C Aromatic Stretch | 1400 - 1600 | Stretching of carbon-carbon double bonds in the benzene ring |

| CF₃ Asymmetric Stretch | 1250 - 1350 | Asymmetric stretching of the carbon-fluorine bonds |

| C-O-C Asymmetric Stretch | 1200 - 1270 | Asymmetric stretching of the ether linkage |

| CF₃ Symmetric Stretch | 1100 - 1150 | Symmetric stretching of the carbon-fluorine bonds |

Natural Bonding Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bonding Orbital (NBO) analysis is a computational method that provides a detailed picture of the electron density distribution in a molecule, revealing insights into bonding, lone pairs, and intramolecular delocalization effects. For this compound, NBO analysis would be crucial for understanding the electronic interplay between the electron-donating amino and cyclopropylmethoxy groups and the electron-withdrawing trifluoromethyl group.

A key aspect of NBO analysis is the examination of hyperconjugative interactions, which are stabilizing interactions resulting from the overlap of a filled (donor) orbital with a vacant (acceptor) orbital. In the case of this compound, several significant intramolecular interactions are anticipated:

Donation from Amino and Methoxy Lone Pairs: The lone pair orbitals on the nitrogen atom of the amino group and the oxygen atom of the methoxy group are expected to be significant electron donors. These lone pairs will delocalize into the antibonding π* orbitals of the benzene ring, contributing to the resonance stabilization of the molecule. This delocalization is a key feature of substituted anilines and ethers.

Influence of the Trifluoromethyl Group: The strongly electron-withdrawing CF₃ group will influence the electronic structure by inducing a partial positive charge on the adjacent carbon atom of the benzene ring. NBO analysis would quantify the nature of the C-C and C-F bonds and the polarization of electron density towards the fluorine atoms.

Intramolecular Hydrogen Bonding: The potential for weak intramolecular hydrogen bonding between a hydrogen atom of the amino group and an oxygen atom of the cyclopropylmethoxy group, or a fluorine atom of the trifluoromethyl group, could be investigated. NBO analysis can identify the donor-acceptor interactions characteristic of such bonds.

The stabilization energies (E⁽²⁾) calculated from NBO analysis provide a quantitative measure of the strength of these hyperconjugative interactions. For instance, a hypothetical NBO analysis of this compound might reveal the following key interactions:

| Donor NBO (i) | Acceptor NBO (j) | Hypothetical E⁽²⁾ (kcal/mol) | Interaction Type |

| LP (1) N | π* (C-C) of ring | High | n → π* (Resonance) |

| LP (2) O | σ* (C-C) of ring | Moderate | n → σ* (Hyperconjugation) |

| σ (C-H) of ring | σ* (C-F) | Low | σ → σ* (Hyperconjugation) |

LP denotes a lone pair orbital.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal lattice. By mapping properties such as the normalized contact distance (d_norm) onto the molecular surface, regions of close intermolecular contact can be identified. Although a crystal structure for this compound has not been reported, we can predict the nature of its intermolecular interactions based on studies of similar fluorinated and methoxy-substituted aromatic compounds.

The Hirshfeld surface of this compound would likely be characterized by several types of intermolecular contacts:

H···H Contacts: These are generally the most abundant contacts and are associated with van der Waals forces.

H···F Contacts: Given the presence of the trifluoromethyl group, hydrogen-fluorine contacts are expected to be a significant contributor to the crystal packing. These can range from weak van der Waals interactions to stronger, more directional hydrogen bonds.

H···O Contacts: The oxygen atom of the cyclopropylmethoxy group can act as a hydrogen bond acceptor, leading to H···O interactions with neighboring molecules.

H···N Contacts: The amino group can act as both a hydrogen bond donor and acceptor, resulting in H···N contacts.

C···H Contacts: These interactions are also common in the packing of aromatic molecules.

A key feature of Hirshfeld surface analysis is the generation of 2D fingerprint plots, which provide a quantitative summary of the different intermolecular contacts. The percentage contribution of each type of contact to the total Hirshfeld surface area can be calculated. For this compound, a hypothetical breakdown of these contributions is presented in the table below, based on analyses of analogous molecules.

| Intermolecular Contact Type | Hypothetical Percentage Contribution | Description |

| H···H | 40 - 50% | Predominantly van der Waals forces. |

| H···F / F···H | 20 - 30% | A mix of van der Waals and weak hydrogen bonding interactions. |

| H···O / O···H | 10 - 15% | Likely to involve hydrogen bonding. |

| C···H / H···C | 5 - 10% | van der Waals interactions involving the aromatic and cyclopropyl rings. |

| N···H / H···N | 5 - 10% | Hydrogen bonding involving the amino group. |

| Others (C···C, C···F, etc.) | < 5% | Minor contributions from other van der Waals interactions. |

The red spots on a d_norm map would highlight the closest and likely strongest intermolecular contacts, which for this molecule would be anticipated around the amino and methoxy groups (acting as hydrogen bond donors and acceptors) and the trifluoromethyl group (acting as a weak hydrogen bond acceptor).

Applications of 4 Cyclopropylmethoxy 3 Trifluoromethyl Aniline in Advanced Organic Synthesis

Utility as a Versatile Synthetic Building Block

4-(Cyclopropylmethoxy)-3-(trifluoromethyl)aniline serves as a highly valuable and versatile building block in organic chemistry. The strategic placement of its functional groups allows for a wide range of chemical transformations. The primary amine (-NH2) group is a key nucleophile and a precursor for diazotization, enabling the formation of various nitrogen-containing heterocycles. The trifluoromethyl (-CF3) group, a strong electron-withdrawing substituent, significantly influences the reactivity of the aromatic ring and is a prized feature in medicinal chemistry for its ability to enhance metabolic stability and binding affinity. The cyclopropylmethoxy group provides lipophilicity, a crucial property for modulating the pharmacokinetic profiles of drug candidates. This combination of functionalities makes the compound an important intermediate for creating complex organic molecules with desirable properties. A closely related compound, 4-Methoxy-3-(trifluoromethyl)aniline (B1361164), is also widely used as a fluorinated building block in drug discovery and for synthesizing bicyclic heterocycles. ossila.com

Synthesis of Complex Heterocyclic Ring Systems

The structure of this compound is ideally suited for the synthesis of diverse and complex heterocyclic scaffolds, which are core components of many active pharmaceutical ingredients (APIs).

Precursor for Quinolines, Benzotriazoles, and Benzimidazoles

This aniline (B41778) derivative is a valuable precursor for several key bicyclic heterocyclic systems. ossila.com

Quinolines: The aniline moiety can participate in classic quinoline (B57606) syntheses, such as the Friedländer annulation. wikipedia.orgjk-sci.comnih.gov This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically under acid or base catalysis, to form the quinoline ring system. researchgate.netorganic-chemistry.org By utilizing this compound as the amino-component (after appropriate modification to introduce an ortho-carbonyl group), highly substituted quinolines bearing both the cyclopropylmethoxy and trifluoromethyl groups can be synthesized.

Benzotriazoles: The synthesis of benzotriazoles from an aniline precursor typically involves a diazotization step. The primary amine of this compound can be converted into a diazonium salt, which, if an ortho-amino substituent is present, can undergo intramolecular cyclization to form the benzotriazole (B28993) ring. researchgate.netgsconlinepress.com General methods for benzotriazole synthesis often start with 1,2-aryldiamines which are then treated with a nitrite (B80452) source to facilitate diazotization and subsequent ring closure. researchgate.netgoogle.com

Benzimidazoles: Benzimidazoles can be readily synthesized by the condensation of an ortho-phenylenediamine with a carboxylic acid or its derivative, a method known as the Phillips-Ladenburg synthesis. researchgate.netcolab.wsresearchgate.net Alternatively, condensation with aldehydes is also a common route. This compound can be elaborated into the corresponding ortho-diamine and then cyclized to produce benzimidazoles that incorporate its unique substitution pattern. Trifluoromethyl-substituted benzimidazole (B57391) derivatives have shown notable biological activity. gsconlinepress.com

| Heterocyclic System | General Synthetic Method | Role of Aniline Derivative |

| Quinoline | Friedländer Synthesis | Reacts with a carbonyl compound (with α-methylene group) following conversion to a 2-aminoaryl ketone/aldehyde. wikipedia.orgnih.gov |

| Benzotriazole | Diazotization & Cyclization | Serves as a precursor to a 1,2-aryldiamine, which is then diazotized to induce ring closure. researchgate.net |

| Benzimidazole | Phillips-Ladenburg Synthesis | Serves as a precursor to a 1,2-aryldiamine for condensation with carboxylic acids or aldehydes. colab.wsresearchgate.net |

Role in the Formation of Oxadiazolopyrazine Cores

While direct synthesis of oxadiazolopyrazine cores from this compound is not prominently documented, its role as a strategic intermediate is plausible. The synthesis of related heterocyclic systems like triazolo[4,3-a]pyrazines often starts with precursors such as hydrazine (B178648) and specialized acetate (B1210297) derivatives. nih.gov Aniline derivatives can be key starting materials in multi-step sequences to build the necessary pyrazine (B50134) or oxadiazole precursors. For instance, the aniline could be used to construct a substituted pyrazine ring, which is then further functionalized and cyclized with a hydrazine-derived component to form the fused oxadiazole ring, thereby creating the target oxadiazolopyrazine scaffold.

Introduction of the Trifluoromethyl Group into Target Molecules

The trifluoromethyl (CF3) group is a critical pharmacophore in modern drug design, known for improving metabolic stability, lipophilicity, and receptor binding affinity. Using this compound as a starting material is an efficient strategy for incorporating the CF3 group into larger, more complex molecules. nih.gov Rather than attempting to install the trifluoromethyl group at a late stage, which can be challenging, employing this building block ensures the group is present from an early phase of the synthesis. This approach is valuable in creating new pharmaceutical candidates and agrochemicals where the presence of a trifluoromethyl group is desirable for enhanced biological activity. nih.govresearchgate.net

Strategic Intermediate in Multicomponent Reactions

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that contains substantial portions of all the starting materials. Anilines are common substrates in a variety of MCRs. The primary amine functionality of this compound makes it an excellent candidate for such reactions. For example, it can be employed in MCRs that produce complex heterocyclic structures, such as dihydropyridines or other medicinally relevant scaffolds. nih.gov The ability to use this compound in MCRs allows for the rapid generation of molecular diversity and the creation of libraries of complex compounds for biological screening, accelerating the drug discovery process.

Structure Reactivity Relationships in 4 Cyclopropylmethoxy 3 Trifluoromethyl Aniline and Its Chemical Analogs

Electronic Effects of Substituents on Aniline (B41778) Reactivity

The reactivity of the aniline ring toward electrophilic substitution is profoundly influenced by the electronic properties of its substituents. Substituents are broadly classified as activating or deactivating based on their ability to donate or withdraw electron density from the aromatic ring.

The amino group (-NH₂) is a powerful activating group. Through its resonance effect, the lone pair of electrons on the nitrogen atom is delocalized into the benzene (B151609) ring, increasing the electron density, particularly at the ortho and para positions. This makes the ring significantly more nucleophilic and thus more reactive towards electrophiles. wikipedia.orgbyjus.com

Conversely, the trifluoromethyl group (-CF₃) is one of the strongest electron-withdrawing groups. Due to the high electronegativity of the three fluorine atoms, it exerts a potent negative inductive effect (-I), pulling electron density away from the aromatic ring. This effect deactivates the ring, making it less susceptible to electrophilic attack. nih.gov

The cyclopropylmethoxy group (-OCH₂-c-C₃H₅) has a more complex influence. The oxygen atom, like in other alkoxy groups, has a dual role. It withdraws electron density via an inductive effect due to its electronegativity but, more significantly, donates electron density through a resonance effect (+R) by its lone pairs. Typically, the resonance effect dominates, making alkoxy groups activating and ortho-, para-directing. The cyclopropyl (B3062369) moiety itself can also participate in conjugation, behaving similarly to a double bond and donating π-electrons, which can further enhance the electron-donating capacity of the substituent.

The Hammett equation provides a quantitative measure of the electronic effect of a substituent. The Hammett constant (σ) reflects the electron-donating or electron-withdrawing nature of a substituent at the meta or para position. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group. wikipedia.orgresearchgate.net

Interactive Table: Hammett Substituent Constants (σ)

| Substituent | σ_meta | σ_para | Electronic Effect |

|---|---|---|---|

| -NH₂ | -0.16 | -0.66 | Strongly Electron-Donating |

| -OCH₃ | 0.12 | -0.27 | Electron-Donating (by resonance) |

| -CH₃ | -0.07 | -0.17 | Weakly Electron-Donating |

| -CF₃ | 0.44 | 0.57 | Strongly Electron-Withdrawing |

This table presents the Hammett constants for various substituents, quantifying their electronic influence on an aromatic ring. The values for -OCH₃ are used as an approximation for the cyclopropylmethoxy group.

Stereoelectronic Factors Influencing Reaction Outcomes

Stereoelectronic effects refer to the influence of the spatial arrangement of orbitals on the outcome of a reaction. These effects are distinct from purely steric hindrance and are fundamental to understanding molecular reactivity and stability. wikipedia.org They involve the geometric constraints placed on ground and transition states due to the need for proper orbital overlap. wikipedia.org

In 4-(cyclopropylmethoxy)-3-(trifluoromethyl)aniline, the conformation of the cyclopropylmethoxy group is a key stereoelectronic factor. The orientation of the oxygen's lone pair orbitals relative to the π-system of the benzene ring affects the extent of the resonance donation. For maximal donation, the p-orbital of the oxygen should be aligned with the π-system of the ring. However, rotation around the C-O and C-C single bonds of the cyclopropylmethoxy group leads to various possible conformations. The most stable conformation will be the one that minimizes steric clashes while optimizing stabilizing orbital interactions. uwlax.educhemistrysteps.com

Computational studies on similar molecules, like cyclopropyl methyl ketone, have shown that specific conformations (e.g., s-cis) are more stable due to the alignment of the cyclopropyl group with the carbonyl group. uwlax.edu A similar principle applies here, where the orientation of the cyclopropyl group relative to the ether oxygen and the benzene ring will influence the electronic properties of the substituent. The bulky trifluoromethyl group at the adjacent position can sterically influence the preferred conformation of the cyclopropylmethoxy group, thereby modulating its electronic contribution to the ring.

Furthermore, the approach of an electrophile to the aniline ring can be influenced by the spatial arrangement of the substituents. The trifluoromethyl group and the cyclopropylmethoxy group can create a specific steric environment around the ring, potentially favoring attack at less hindered positions. For instance, electrophilic attack at the position ortho to the amino group might be sterically hindered by the adjacent trifluoromethyl group. This interplay between steric bulk and the need for favorable orbital overlap for the reaction to proceed is a critical aspect of the molecule's reactivity. baranlab.org

Comparative Reactivity Studies Across Positional Isomers (e.g., trifluoromethylanilines)

The position of a substituent on the aniline ring dramatically affects its reactivity and basicity. A comparative study of the positional isomers of trifluoromethylaniline provides a clear illustration of these effects. The trifluoromethyl group is strongly electron-withdrawing, and its position relative to the electron-donating amino group determines the extent of deactivation of the aromatic ring.

The basicity of anilines, quantified by the pKa of their conjugate acids (anilinium ions), is a direct measure of the electron density on the nitrogen atom. A lower pKa value indicates a weaker base, meaning the lone pair on the nitrogen is less available, often due to electron-withdrawing effects.

2-Trifluoromethylaniline : The -CF₃ group is ortho to the -NH₂ group. It exerts a strong inductive effect, significantly decreasing the electron density on the nitrogen and thus its basicity. Steric hindrance from the ortho -CF₃ group can also affect reactions at the amino group.

3-Trifluoromethylaniline : With the -CF₃ group in the meta position, its electron-withdrawing inductive effect is still strong, leading to a significant decrease in basicity compared to aniline (pKa ≈ 4.6).

4-Trifluoromethylaniline : The -CF₃ group is para to the -NH₂ group. In this position, it exerts its maximum electron-withdrawing effect on the ring and the distant amino group, resulting in the lowest basicity among the three isomers.

The following table summarizes the pKa values for the anilinium ions of the three trifluoromethylaniline isomers, demonstrating the impact of the substituent's position.

Interactive Table: pKa Values of Trifluoromethylaniline Isomers

| Compound | CAS Number | pKa of Conjugate Acid |

|---|---|---|

| Aniline (for reference) | 62-53-3 | 4.63 |

| 2-Trifluoromethylaniline | 88-17-5 | ~1.8 |

| 3-Trifluoromethylaniline | 98-16-8 | 3.25 |

This table compares the basicity of trifluoromethylaniline isomers. A lower pKa value indicates a weaker base, reflecting the decreased electron density on the amino group due to the electron-withdrawing -CF₃ group. nih.govwikipedia.orgnih.gov